3-Hydroxy-3-(2-(3-methoxyphenyl)-2-oxoethyl)-7-methylindolin-2-one
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Overview
Description
3-Hydroxy-3-(2-(3-methoxyphenyl)-2-oxoethyl)-7-methylindolin-2-one is a complex organic compound that belongs to the class of indolin-2-ones. This compound is characterized by its unique structure, which includes a hydroxy group, a methoxyphenyl group, and a methylindolinone core. It is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-(2-(3-methoxyphenyl)-2-oxoethyl)-7-methylindolin-2-one typically involves multi-step organic reactions. One common method involves the aldol reaction of α,β-unsaturated ketones with isatins using arginine as an organocatalyst . This reaction proceeds efficiently under mild conditions, yielding the desired product in moderate to high yields.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-3-(2-(3-methoxyphenyl)-2-oxoethyl)-7-methylindolin-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl group yields an alcohol.
Scientific Research Applications
3-Hydroxy-3-(2-(3-methoxyphenyl)-2-oxoethyl)-7-methylindolin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Hydroxy-3-(2-(3-methoxyphenyl)-2-oxoethyl)-7-methylindolin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit protein catabolism and enhance muscle function by modulating gene expression related to muscle development .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-3-(4-hydroxy-3-methoxyphenyl)propionic acid:
3-Hydroxypropionic acid: This compound is a simpler analog with a hydroxy group and a propionic acid structure.
Uniqueness
3-Hydroxy-3-(2-(3-methoxyphenyl)-2-oxoethyl)-7-methylindolin-2-one is unique due to its indolin-2-one core, which imparts specific biological activities and chemical reactivity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry.
Properties
IUPAC Name |
3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-7-methyl-1H-indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-11-5-3-8-14-16(11)19-17(21)18(14,22)10-15(20)12-6-4-7-13(9-12)23-2/h3-9,22H,10H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGOJVQNCOZDPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(C(=O)N2)(CC(=O)C3=CC(=CC=C3)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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